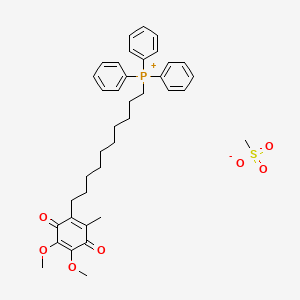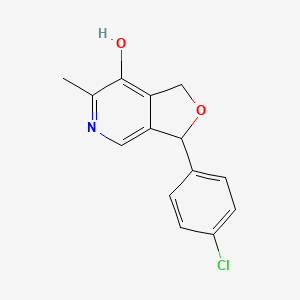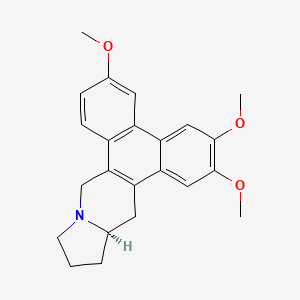
Mitoquinonmesilat
Übersicht
Beschreibung
Mitoquinone mesylate is a synthetic analogue of coenzyme Q10, designed to target mitochondria and exert antioxidant effects. It was first developed in New Zealand in the late 1990s. This compound has significantly improved bioavailability and mitochondrial penetration compared to coenzyme Q10, making it a promising candidate for various medical applications .
Wissenschaftliche Forschungsanwendungen
Mitoquinone mesylate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study redox reactions and mitochondrial targeting.
Biology: Investigated for its role in cellular respiration and oxidative stress.
Medicine: Explored for its potential in treating neurodegenerative diseases, cardiovascular diseases, and kidney ischemia-reperfusion injury
Industry: Utilized in the development of dietary supplements and pharmaceuticals.
Wirkmechanismus
Target of Action
Mitoquinone mesylate, also known as MitoQ, primarily targets the mitochondria . Mitochondria are organelles inside cells that provide energy for life processes . Mitoquinone mesylate is based on a novel technology, targeted lipophilic cations, that transport and concentrate antioxidants into the mitochondria .
Mode of Action
Mitoquinone mesylate interacts with its target, the mitochondria, in two steps :
- A targeting component directs the drug to the mitochondria .
- An antioxidant component helps to prevent cell damage . Mitoquinone is targeted to mitochondria by covalent attachment to a lipophilic triphenylphosphonium cation .
Biochemical Pathways
Mitoquinone mesylate has antiviral, antiapoptotic, and anti-inflammatory effects in SARS-CoV-2 infection which are mediated through the Nrf2 pathway . It also has nanomolar antiviral potency against independent SARS-CoV-2 variants as well as murine coronavirus .
Pharmacokinetics
Mitoquinone mesylate has significantly improved bioavailability and improved mitochondrial penetration compared to coenzyme Q10 . This is due to the large mitochondria membrane potential, which allows the cations to accumulate within cellular mitochondria up to 1,000 fold, compared to non-targeted antioxidants such as Coenzyme Q or its analogues .
Result of Action
Mitoquinone mesylate may help to prevent the nerve cell damage that leads to Parkinson’s disease . It aims to slow or halt Parkinson’s disease at its cause by tackling cell damage caused when mitochondria cease to function normally . It is anticipated that MitoQ will slow or arrest the progression of Parkinson’s disease symptoms . Hepatitis C virus can directly alter mitochondrial function, leading to increased reactive oxygen species (free-radical) production that can lead to scarring of the liver and cirrhosis .
Action Environment
The action of Mitoquinone mesylate can be influenced by environmental factors. For example, in a study on SARS-CoV-2, it was found that the antiviral effect of Mitoquinone mesylate is attributable to its hydrophobic dTPP+ moiety and its combined effects scavenging reactive oxygen species (ROS), activating Nrf2 and increasing the host defense proteins TOM70 and MX1 .
Biochemische Analyse
Biochemical Properties
Mitoquinone mesylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Its unique structure allows it to easily enter the mitochondria, where it can start to tackle free radicals at the source . This potent antioxidant ability means that Mitoquinone mesylate can help protect the cell from oxidative stress and reduce both structural and DNA damage .
Cellular Effects
Mitoquinone mesylate has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . By combating free radicals, Mitoquinone mesylate helps mitigate oxidative stress by reducing free radical and DNA damage, therefore supporting healthy mitochondrial function .
Molecular Mechanism
Mitoquinone mesylate exerts its effects at the molecular level through a variety of mechanisms. Once the active form of Mitoquinone mesylate (mitoquinol) neutralizes a free radical, it is oxidized to mitoquinone. Mitoquinone is then converted back to the active mitoquinol form by the mitochondria’s electron transport chain, restoring its antioxidant ability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Mitoquinone mesylate change over time. It has been shown to have potent antiviral activity against SARS-CoV-2 and its variants of concern in vitro and in vivo . Mitoquinone mesylate was well tolerated in the study population and attenuated transmission of SARS-CoV-2 infection .
Dosage Effects in Animal Models
The effects of Mitoquinone mesylate vary with different dosages in animal models. Mitoquinone mesylate did not harm healthy mice when given at high doses for 28 weeks . It caused no DNA damage, free radical damage, or major changes in metabolism .
Metabolic Pathways
Mitoquinone mesylate is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
Mitoquinone mesylate is transported and distributed within cells and tissues. After being swallowed, Mitoquinone mesylate is quickly absorbed into the bloodstream in approximately 30 minutes . Once in the bloodstream, Mitoquinone mesylate is rapidly transported to different organ tissues .
Subcellular Localization
Mitoquinone mesylate is primarily localized in the mitochondria . Its unique structure allows it to easily enter the mitochondria, where it can start to tackle free radicals at the source . This potent antioxidant ability means that Mitoquinone mesylate can help protect the cell from oxidative stress and reduce both structural and DNA damage .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Mitoquinon-Mesylat wird durch einen mehrstufigen Prozess synthetisiert, der die Konjugation einer Chinon-Einheit mit einer Triphenylphosphoniumgruppe umfasst. Die wichtigsten Schritte sind:
Synthese des Chinon-Zwischenprodukts: Dies beinhaltet die Oxidation eines geeigneten Vorläufers, um die Chinonstruktur zu bilden.
Anlagerung der Triphenylphosphoniumgruppe: Dies wird durch eine nucleophile Substitutionsreaktion erreicht, bei der das Chinon-Zwischenprodukt mit Triphenylphosphin reagiert.
Industrielle Produktionsverfahren
Die industrielle Produktion von Mitoquinon-Mesylat beinhaltet die Skalierung des Synthesewegs unter Gewährleistung hoher Reinheit und Ausbeute. Dazu gehören in der Regel:
Optimierung der Reaktionsbedingungen: Temperatur, Lösungsmittel und Reaktionszeit werden sorgfältig kontrolliert.
Reinigungsprozesse: Techniken wie Umkristallisation und Chromatographie werden verwendet, um das Endprodukt mit hoher Reinheit zu erhalten.
Chemische Reaktionsanalyse
Arten von Reaktionen
Mitoquinon-Mesylat durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Die Chinon-Einheit kann zu einer Hydrochinonform reduziert werden.
Reduktion: Die Verbindung kann zurück zur Chinonform oxidiert werden.
Substitution: Die Triphenylphosphoniumgruppe kann an nucleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Nucleophile wie Amine und Thiole können unter milden Bedingungen mit der Triphenylphosphoniumgruppe reagieren.
Hauptprodukte
Hydrochinonderivate: Durch Reduktionsreaktionen gebildet.
Substituierte Chinone: Resultat von nucleophilen Substitutionsreaktionen.
Wissenschaftliche Forschungsanwendungen
Mitoquinon-Mesylat hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Als Modellverbindung zur Untersuchung von Redoxreaktionen und der mitochondrialen Zielfindung verwendet.
Biologie: Untersucht hinsichtlich seiner Rolle bei der Zellatmung und oxidativem Stress.
Medizin: Erforscht hinsichtlich seines Potenzials zur Behandlung neurodegenerativer Erkrankungen, Herz-Kreislauf-Erkrankungen und Nierenischämie-Reperfusionsschäden
Industrie: Wird bei der Entwicklung von Nahrungsergänzungsmitteln und Arzneimitteln eingesetzt.
Wirkmechanismus
Mitoquinon-Mesylat übt seine Wirkungen aus, indem es Mitochondrien anspricht, wo es als Antioxidans wirkt. Die einzigartige Struktur der Verbindung ermöglicht es ihr, in mitochondriale Membranen einzudringen und sich innerhalb des Organells anzureichern. Sobald sie im Inneren ist, reduziert sie oxidativen Stress, indem sie reaktive Sauerstoffspezies (ROS) neutralisiert und oxidative Schäden an mitochondrialen Komponenten verhindert . Zu den molekularen Zielstrukturen gehören mitochondriale Membranen und Enzyme, die an der Elektronentransportkette beteiligt sind.
Analyse Chemischer Reaktionen
Types of Reactions
Mitoquinone mesylate undergoes several types of chemical reactions, including:
Oxidation: The quinone moiety can be reduced to a hydroquinone form.
Reduction: The compound can be oxidized back to the quinone form.
Substitution: The triphenylphosphonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the triphenylphosphonium group under mild conditions.
Major Products
Hydroquinone derivatives: Formed through reduction reactions.
Substituted quinones: Resulting from nucleophilic substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Idebenon: Ein weiteres synthetisches Analogon von Coenzym Q10 mit antioxidativen Eigenschaften.
Nicotinamid-Mononukleotid: Eine Verbindung, die an der NAD+-Biosynthese beteiligt ist, mit potenziellen Anti-Aging-Effekten.
Pyrrolochinolin-Chinon: Ein Redox-Kofaktor mit antioxidativen und neuroprotektiven Eigenschaften.
Einzigartigkeit von Mitoquinon-Mesylat
Mitoquinon-Mesylat zeichnet sich durch seine verbesserte mitochondriale Zielfindung und Bioverfügbarkeit im Vergleich zu anderen ähnlichen Verbindungen aus. Seine Fähigkeit, sich spezifisch in Mitochondrien anzureichern und oxidativen Stress effektiv zu reduzieren, macht es zu einer einzigartigen und wertvollen Verbindung für Forschungs- und therapeutische Anwendungen .
Eigenschaften
IUPAC Name |
10-(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decyl-triphenylphosphanium;methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H44O4P.CH4O3S/c1-29-33(35(39)37(41-3)36(40-2)34(29)38)27-19-8-6-4-5-7-9-20-28-42(30-21-13-10-14-22-30,31-23-15-11-16-24-31)32-25-17-12-18-26-32;1-5(2,3)4/h10-18,21-26H,4-9,19-20,27-28H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZFUVXPTPGOQT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H47O7PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00233573 | |
| Record name | Mitoquinone mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00233573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
678.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845959-50-4 | |
| Record name | Mitoquinone mesylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0845959504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mitoquinone mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00233573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MITOQUINONE MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E01CG547T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Mitoquinone mesylate target mitochondria?
A1: Mitoquinone mesylate achieves its mitochondrial targeting through its lipophilic triphenylphosphonium (TPP+) cation. This cation is attracted to the negative membrane potential of mitochondria, leading to its accumulation within these organelles. [, ]
Q2: What is the primary mechanism of action of Mitoquinone mesylate once inside mitochondria?
A2: Once inside the mitochondria, Mitoquinone mesylate acts as a potent antioxidant. It scavenges reactive oxygen species (ROS), thereby protecting mitochondrial components from oxidative damage. [, , ]
Q3: What are the downstream effects of Mitoquinone mesylate’s antioxidant activity?
A3: By reducing mitochondrial ROS, Mitoquinone mesylate has been shown to:
- Improve mitochondrial respiration and ATP production. []
- Decrease inflammation by reducing pro-inflammatory cytokine release. [, ]
- Inhibit apoptosis by preventing mitochondrial membrane potential loss and cytochrome c release. [, ]
- Promote mitochondrial biogenesis and mitophagy, contributing to overall mitochondrial health. []
Q4: What is the molecular formula and weight of Mitoquinone mesylate?
A4: The molecular formula of Mitoquinone mesylate is C35H40O6P+ • CH3SO3−. It has a molecular weight of 647.7 g/mol.
Q5: What spectroscopic data is available for characterizing Mitoquinone mesylate?
A5: Researchers often utilize techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the structure and purity of Mitoquinone mesylate. Additionally, UV-Vis spectroscopy can be employed to study its redox properties. []
Q6: Has the stability of Mitoquinone mesylate been studied under various conditions?
A6: Yes, studies have investigated the stability of Mitoquinone mesylate under different conditions. For instance, research has shown that encapsulating Mitoquinone mesylate in beta-cyclodextrin can improve its stability and bioavailability. []
Q7: What in vitro models have been used to study the effects of Mitoquinone mesylate?
A7: Various cell lines have been used to investigate the effects of Mitoquinone mesylate. These include:
- C2C12 myotubes: To study muscle atrophy and mitochondrial dysfunction. []
- Murine brain microglia: To assess microglial-induced inflammation during viral infection. [, ]
- Trophoblast cells (BeWo): To investigate placental MGO accumulation and its impact on vascular function. []
Q8: What in vivo models have been employed to evaluate Mitoquinone mesylate's therapeutic potential?
A8: Several animal models have been used to assess the efficacy of Mitoquinone mesylate, including:
- Mouse models of allergic asthma: To study the impact of Mitoquinone mesylate on airway inflammation and hyperreactivity. []
- Transgenic mouse models of Alzheimer's disease: To investigate the neuroprotective effects of Mitoquinone mesylate. []
- Mouse models of liver fibrosis: To assess the ability of Mitoquinone mesylate to mitigate fibrosis and mitochondrial damage. []
- Mouse models of maternal cigarette smoke exposure: To study the potential of Mitoquinone mesylate in mitigating metabolic dysfunction and hepatic damage in offspring. []
Q9: Have any clinical trials been conducted with Mitoquinone mesylate?
A9: While preclinical studies have shown promising results, clinical trials investigating the efficacy and safety of Mitoquinone mesylate in humans are ongoing. Early results from a pilot trial assessing its potential as post-exposure prophylaxis against SARS-CoV-2 infection are available. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(2-chloro-6-fluorophenyl)methyl]-2-(2,5-dioxo-4-phenyl-4-propylimidazolidin-1-yl)-N-methylacetamide](/img/structure/B1663373.png)


![3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride](/img/structure/B1663377.png)




![4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide](/img/structure/B1663385.png)


